molecular formula C14H12ClNO2 B11119547 Carbamic acid, N-(3-chlorophenyl)-, 2-tolyl ester

Carbamic acid, N-(3-chlorophenyl)-, 2-tolyl ester

Cat. No.: B11119547
M. Wt: 261.70 g/mol
InChI Key: MEPJSPQXBJLITM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-METHYLPHENYL N-(3-CHLOROPHENYL)CARBAMATE is a chemical compound known for its unique structure and properties It is a member of the carbamate family, which are esters of carbamic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYLPHENYL N-(3-CHLOROPHENYL)CARBAMATE typically involves the reaction of 2-methylphenol with 3-chlorophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2-Methylphenol+3-Chlorophenyl isocyanate2-METHYLPHENYL N-(3-CHLOROPHENYL)CARBAMATE\text{2-Methylphenol} + \text{3-Chlorophenyl isocyanate} \rightarrow \text{2-METHYLPHENYL N-(3-CHLOROPHENYL)CARBAMATE} 2-Methylphenol+3-Chlorophenyl isocyanate→2-METHYLPHENYL N-(3-CHLOROPHENYL)CARBAMATE

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and specific solvents can enhance the reaction efficiency and product quality.

Chemical Reactions Analysis

Types of Reactions

2-METHYLPHENYL N-(3-CHLOROPHENYL)CARBAMATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-METHYLPHENYL N-(3-CHLOROPHENYL)CARBAMATE has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-METHYLPHENYL N-(3-CHLOROPHENYL)CARBAMATE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • METHYL N-(3-CHLOROPHENYL)CARBAMATE
  • Chlorpropham (isopropyl N-(3-chlorophenyl)carbamate)

Uniqueness

2-METHYLPHENYL N-(3-CHLOROPHENYL)CARBAMATE is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.

Properties

Molecular Formula

C14H12ClNO2

Molecular Weight

261.70 g/mol

IUPAC Name

(2-methylphenyl) N-(3-chlorophenyl)carbamate

InChI

InChI=1S/C14H12ClNO2/c1-10-5-2-3-8-13(10)18-14(17)16-12-7-4-6-11(15)9-12/h2-9H,1H3,(H,16,17)

InChI Key

MEPJSPQXBJLITM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OC(=O)NC2=CC(=CC=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.